molecular formula C26H24N2O B10975784 N-[1-(4-methylphenyl)propyl]-2-phenylquinoline-4-carboxamide

N-[1-(4-methylphenyl)propyl]-2-phenylquinoline-4-carboxamide

Cat. No.: B10975784
M. Wt: 380.5 g/mol
InChI Key: RLJOSVXGCGGTTB-UHFFFAOYSA-N
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Description

N-[1-(4-methylphenyl)propyl]-2-phenylquinoline-4-carboxamide is an organic compound with a complex structure, featuring a quinoline core substituted with a phenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylphenyl)propyl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, which can be synthesized through the Skraup synthesis, involving the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

The next step involves the introduction of the phenyl group at the 2-position of the quinoline ring. This can be achieved through a Friedel-Crafts alkylation reaction using phenyl chloride and aluminum chloride as a catalyst.

The final step is the formation of the carboxamide group. This can be done by reacting the intermediate compound with 4-methylphenylpropylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for purification processes like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylphenyl)propyl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which may reduce the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially under the influence of strong acids or bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(4-methylphenyl)propyl]-2-phenylquinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain types of cancer cells or act as an inhibitor for specific enzymes. Its structure allows it to interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of N-[1-(4-methylphenyl)propyl]-2-phenylquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, potentially inhibiting the replication of cancer cells. The carboxamide group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C26H24N2O

Molecular Weight

380.5 g/mol

IUPAC Name

N-[1-(4-methylphenyl)propyl]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C26H24N2O/c1-3-23(20-15-13-18(2)14-16-20)28-26(29)22-17-25(19-9-5-4-6-10-19)27-24-12-8-7-11-21(22)24/h4-17,23H,3H2,1-2H3,(H,28,29)

InChI Key

RLJOSVXGCGGTTB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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